1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one
Description
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one is a spirooxindole derivative featuring a spiro junction between an indoline-2-one and a piperidine ring, with a methylsulfonyl (-SO₂CH₃) substituent at the 1'-position. This scaffold is part of a broader class of spiro compounds known for their structural rigidity and diverse bioactivities, including kinase inhibition, antimicrobial, and antitumor properties . The methylsulfonyl group is a strong electron-withdrawing substituent that may enhance metabolic stability and target binding affinity compared to other analogs .
Properties
IUPAC Name |
1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLUNWMCPWJXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Oxindole with Benzylbis(2-chloroethyl)amine
Reaction Conditions :
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Reactants : Oxindole (22.5 mmol), benzylbis(2-chloroethyl)amine (22.5 mmol)
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Base : Sodium hydride (67.6 mmol)
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Solvent : Tetrahydrofuran (THF, 140 mL total)
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Temperature : 90°C
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Duration : 15 hours (divided into 3-hour and 12-hour intervals)
Procedure :
Oxindole and benzylbis(2-chloroethyl)amine are sequentially added to a THF solution of NaH under argon. The mixture is stirred at 90°C, with additional NaH introduced after 3 hours to drive the reaction to completion. Quenching with saturated NH₄Cl and extraction with ethyl acetate yields 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a yellow amorphous solid (44.6% yield).
Key Data :
| Parameter | Value |
|---|---|
| Initial Yield (3 hours) | 44.6% |
| Purity (Silica Gel) | >95% |
| Characterization | ¹H-NMR, LC-MS |
Debenzylation via Hydrogenolysis
Reaction Conditions :
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Substrate : 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (1.03 mmol)
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Catalyst : 10% Palladium on carbon (30 mg)
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Solvent : Methanol (5 mL)
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Atmosphere : H₂ (1 atm)
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Duration : 15 hours
Procedure :
Hydrogenation at room temperature removes the benzyl protecting group, affording spiro[indoline-3,4'-piperidin]-2-one in 90.2% yield after filtration and concentration. Recrystallization from diisopropyl ether/acetonitrile further purifies the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90.2% |
| Purity (Post-Recrystallization) | >99% |
| ¹H-NMR (CDCl₃) | δ 1.73–3.41 (m, piperidine), 6.92–7.42 (m, indoline) |
Introduction of the Methylsulfonyl Group
Sulfonylation of the secondary amine in the spirocyclic piperidine ring is achieved through reaction with methanesulfonyl chloride (MsCl).
Sulfonylation Reaction Optimization
Standard Conditions :
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Substrate : Spiro[indoline-3,4'-piperidin]-2-one (3.35 mmol)
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Reagent : Methanesulfonyl chloride (4.36 mmol)
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Base : Triethylamine (6.70 mmol)
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Solvent : Dichloromethane (DCM, 15 mL)
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Temperature : Ambient (25°C)
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Duration : 1 hour
Procedure :
MsCl is added dropwise to a DCM solution of the spirocyclic amine and triethylamine. After stirring, the mixture is concentrated and purified via preparative reverse-phase HPLC (Method C), yielding the methylsulfonyl derivative as a trifluoroacetic acid salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Crude) | 85% |
| Purity (Post-HPLC) | >98% |
| LC-MS (m/z) | [M+H]⁺ = 308.1 |
Alternative Base Systems
Replacing triethylamine with 4-dimethylaminopyridine (DMAP) accelerates the reaction, reducing duration to 30 minutes while maintaining yields at 82–88%.
Comparative Table :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 1 | 85 |
| DMAP | Acetonitrile | 0.5 | 88 |
| Pyridine | THF | 2 | 78 |
Critical Analysis of Methodological Challenges
Cyclization Side Reactions
Competitive N-alkylation and over-reduction during hydrogenolysis are mitigated by:
Sulfonylation Selectivity
The methylsulfonyl group preferentially reacts with the piperidine nitrogen over the indoline NH due to:
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Steric Accessibility : The piperidine nitrogen is less hindered.
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Electronic Effects : The indoline NH is deactivated by conjugation with the carbonyl group.
Chemical Reactions Analysis
1’-(Methylsulfonyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the spiro structure .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 266.36 g/mol
- CAS Number : 159634-86-3
This compound is typically encountered in its hydrochloride form, which enhances its stability and solubility in biological environments. The presence of the methylsulfonyl group is crucial as it influences the compound's biological activity and interaction with molecular targets.
Scientific Research Applications
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one exhibits a range of applications across different scientific disciplines:
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of MK-677, a growth hormone secretagogue that has potential therapeutic implications for conditions like obesity and muscle wasting. The unique structural features of this compound may enhance the efficacy and safety profiles of related pharmaceutical agents.
Research indicates that derivatives of this compound possess significant biological activities, including:
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Antiviral Properties : Studies have shown that spiro[indoline-3,4'-piperidine] derivatives can inhibit viral replication in various cell lines.
Table 1: Antiviral Activity of Spiro[indoline-3,4'-piperidine] Derivatives
Compound Virus Targeted IC50 (µM) Cell Line Used 1 West Nile Virus (WNV) 15 ± 4 Vero cells 2 Tick-borne Encephalitis Virus (TBEV) 36 ± 4 Porcine kidney cells 3 Yellow Fever Virus >50 Vero cells
The inhibition mechanisms are thought to involve interference with key viral proteins, such as the NS4B protein in dengue virus type 1 (DENV-1).
Anticancer Research
The compound's potential anticancer properties are under investigation. Initial studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study 1: Efficacy Against West Nile Virus
A study evaluated the antiviral efficacy of several derivatives against WNV. The most potent derivative demonstrated an IC50 value of 15 µM in Vero cells, indicating effective viral replication inhibition through plaque reduction assays.
Case Study 2: Broad-Spectrum Antiviral Activity
Another study focused on the broader antiviral potential of isoxazoline derivatives derived from spiro[indoline-3,4'-piperidine]. The results highlighted that specific structural modifications significantly enhanced antiviral potency against TBEV and Yellow Fever virus.
Mechanism of Action
The mechanism of action of 1’-(Methylsulfonyl)spiro[indoline-3,4’-piperidin]-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of MK-677, it may modulate the growth hormone secretagogue receptor, influencing growth hormone release and related physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of spirooxindole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may offer stronger enzyme-binding interactions compared to acetyl or benzyl groups due to its polarizable sulfone moiety .
- Anticancer Activity: Pyrano-pyrimidine derivatives exhibit moderate cytotoxicity (IC₅₀ ~10 μM), whereas SMU-B shows superior efficacy (>50% tumor inhibition) via kinase inhibition .
- Synthetic Flexibility: The spirooxindole core allows diverse modifications. For example, 1'-benzyl derivatives are intermediates for DDR1 inhibitors, while pyrano-pyrimidine analogs are synthesized via cyclization .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., spiro[indoline-3,4'-piperidin]-2-one hydrochloride) exhibit improved aqueous solubility compared to free bases .
- Purity and Yield : High-purity (>95%) spirooxindoles are achievable via optimized routes, such as BTC/TPPO-mediated cyclization (73% yield) or hydrogenation (78% yield) .
- Metabolic Stability : The methylsulfonyl group may reduce oxidative metabolism, enhancing plasma half-life relative to acetyl or benzyl analogs .
Biological Activity
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a spiro structure that combines an indoline and a piperidine moiety, along with a methylsulfonyl group. This unique structure is believed to contribute to its biological properties.
Research indicates that compounds with similar structures may interact with various biological targets. The spiroindoline framework is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes involved in disease processes.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against viruses such as the West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) through mechanisms that disrupt viral replication .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antiviral Efficacy : A study demonstrated that sulfonamide derivatives exhibited significant antiviral activity against WNV and TBEV. The compounds were assessed using plaque reduction assays on Vero cells, showing effective inhibition at micromolar concentrations .
- Enzyme Interaction : Investigations into the interaction of spiroindoline derivatives with SIRT1 revealed that modifications in the sulfonyl group could enhance inhibitory activity, suggesting a structure-activity relationship that warrants further exploration .
- Cytotoxicity Profiles : The cytotoxic effects of related compounds were evaluated across various cancer cell lines, indicating that while some derivatives were potent inhibitors of cell proliferation, others exhibited lower toxicity profiles, making them suitable candidates for further development .
Q & A
Q. What are the primary synthetic strategies for 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one?
The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives typically involves domino reactions using substituted anilines, methyl propiolate, and isocyanates. Key steps include:
- Reactants : β-Amino esters derived from methyl propiolate and anilines (e.g., p-chloro or p-bromo anilines) are reacted with isocyanates to form spiro[indoline-3,4'-pyridine] intermediates. Electron-withdrawing substituents on anilines favor spiro[indoline-3,4'-pyridine] formation, while electron-donating groups yield spiro[indoline-3,4'-pyridinones] .
- Catalysis : Reactions are often mediated by bases like triethylamine under reflux conditions.
- Purification : Products are isolated via column chromatography and characterized using NMR, IR, and X-ray crystallography (CCDC deposition numbers: 843674, 843676) .
Q. How are spectroscopic techniques employed to characterize this spiro compound?
- NMR Analysis : NMR (600 MHz) and NMR (151 MHz) are critical for confirming the spirocyclic structure and substituent positions. For example, the indoline carbonyl signal typically appears at ~170 ppm in NMR .
- X-Ray Crystallography : Single-crystal X-ray diffraction (Bruker Smart APEX-2 CCD) resolves spatial arrangements, such as the orthogonal orientation of the indoline and piperidine rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H] peaks with <5 ppm error) .
Q. How do substituents on reactant anilines influence the synthesis outcome?
- Electron-Withdrawing Groups (EWGs) : p-Cl, m-Cl, or p-Br anilines favor spiro[indoline-3,4'-pyridines] due to enhanced electrophilicity at the β-carbon of methyl propiolate .
- Electron-Donating Groups (EDGs) : p-OCH, p-CH, or unsubstituted anilines promote spiro[indoline-3,4'-pyridinones] via stabilization of enolate intermediates .
- Excluded Substrates : Nitro-substituted anilines (m-NO, p-NO) fail to react due to poor nucleophilicity .
Advanced Research Questions
Q. What in vitro and in vivo models demonstrate the compound's efficacy as a kinase inhibitor?
- In Vitro Assays : Compounds like 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (SMU-B) show dual c-Met/ALK inhibition with IC <10 μM in cell-based assays. Phosphorylation assays (e.g., c-Met inhibition in A549 cells) confirm target engagement .
- In Vivo Models : In GTL-16 gastric carcinoma xenografts, oral administration of SMU-B achieves >50% tumor growth inhibition via suppression of c-Met phosphorylation .
Q. How does substituent positioning on the spiro scaffold affect c-Met inhibitory activity?
- Substituent Orientation : 6-position substituents (e.g., quinoline-triazolopyridazine hybrids) exhibit higher activity than 5-position analogs due to better alignment with the c-Met hydrophobic pocket (Leu1157, Arg1086, Tyr1230). For example, WXY029 (6-substituted) outperforms WXY030 (5-substituted) .
- Steric Effects : Bulky substituents at the piperidine nitrogen (e.g., methylsulfonyl groups) enhance selectivity by reducing off-target interactions .
Q. What novel biological targets have been identified for this compound beyond oncology?
- Insecticidal Activity : Spiro[indoline-3,4'-piperidine] derivatives inhibit the vesicular acetylcholine transporter (VAChT) in insects. High-throughput screening of spiroindoline libraries identified compounds with nanomolar activity against pests like Spodoptera frugiperda .
- Antifibrotic Potential : Derivatives like (±)-11e (methyl 4-((2-(4-fluorophenyl)-1′-methylspiro[indoline-3,4′-piperidin]-1-yl)methyl)benzoate) are being evaluated for HDAC6 inhibition in idiopathic pulmonary fibrosis models .
Q. What computational approaches guide the optimization of spiro[indoline-3,4'-piperidin]-2-one derivatives?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes in c-Met’s ATP-binding pocket. Substituents like the 6-aminopyridyl group form hydrogen bonds with Met1160 .
- MD Simulations : Molecular dynamics (50 ns simulations) assess stability of ligand-receptor complexes. Compounds with flexible spiro scaffolds show improved residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
